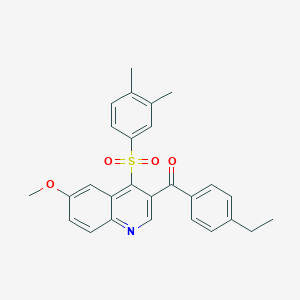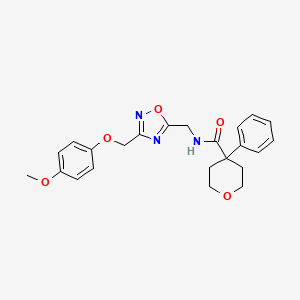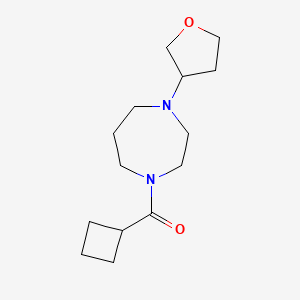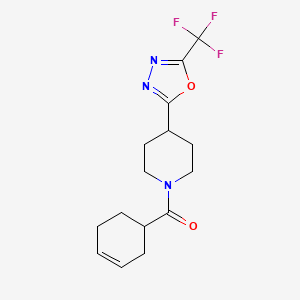
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine, also known as DMSQ, is a chemical compound that has been used in scientific research as a tool to study the function of certain proteins in the human body. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis and Reactivity
A fundamental aspect of the research involving compounds similar to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" is their synthesis and reactivity. Studies demonstrate the cyclization processes, offering exclusive pathways to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (Ukrainets et al., 2014). Such reactions are crucial for the development of novel heterocyclic compounds with potential pharmaceutical applications.
Antiproliferative and Tubulin Polymerization Inhibition
Compounds structurally related to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" have shown significant antiproliferative activity against various cancer cell lines, attributed to their ability to inhibit tubulin polymerization. This biological activity is essential for the development of new anticancer agents (Lee et al., 2011). The modification of such compounds, including the introduction of sulfonyl and methoxy groups, can significantly impact their biological efficacy, offering a route to potent antitumor drugs.
Enantioselective Synthesis
Research on compounds akin to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" includes the development of enantioselective synthesis methods for chiral heterocycles, such as 1-aryl-1,2,3,4-tetrahydroisoquinolines. These methods involve diastereoselective addition reactions that are key in producing compounds with potential as pharmaceutical intermediates (Wünsch et al., 1999).
Electrophilic Amination and Cyclization Reactions
The electrophilic amination of Grignard reagents using O-sulfonyloximes, leading to primary amines and various cyclic imines, is a crucial reaction pathway for synthesizing nitrogen-containing heterocycles. Such pathways are vital for creating compounds with potential applications in medicinal chemistry and drug design (Narasaka, 2003).
Pharmaceutical Applications and Metal Complexes
The synthesis of metal chelates of derivatives structurally related to "3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine" has shown potential in developing new materials with antimicrobial activities. These findings underscore the compound's versatility and its derivatives in creating biologically active metal complexes (Patel, 2009).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-6-24(7-2)22-19-13-17(27-5)9-11-20(19)23-14-21(22)28(25,26)18-10-8-15(3)16(4)12-18/h8-14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHWIMOFFLECLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)

![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)
![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)

![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2733701.png)
